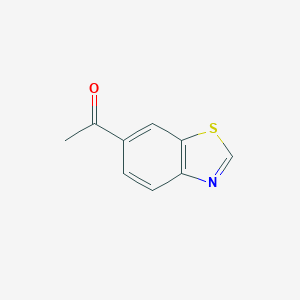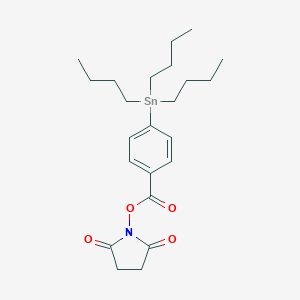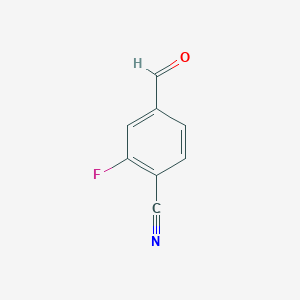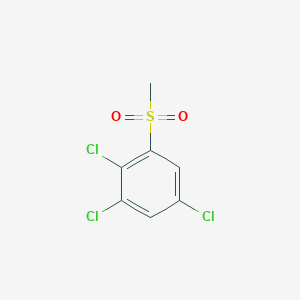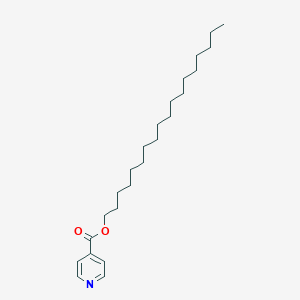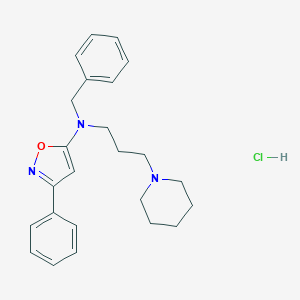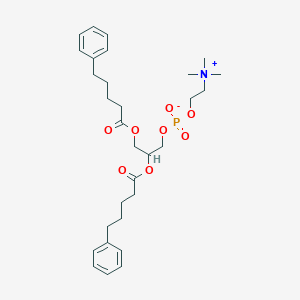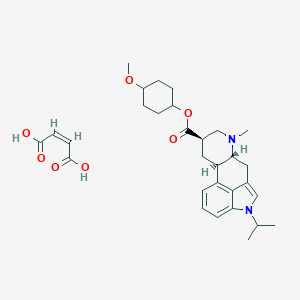![molecular formula C20H14O2 B010824 8,9-Dihydrobenzo[k]fluoranthene-8,9-diol CAS No. 100310-95-0](/img/structure/B10824.png)
8,9-Dihydrobenzo[k]fluoranthene-8,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Dihydrobenzo[k]fluoranthene-8,9-diol is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique chemical properties. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool in the study of various biological processes.
Mécanisme D'action
The mechanism of action of 8,9-Dihydrobenzo[k]fluoranthene-8,9-diol is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and subsequent DNA damage. This compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments.
Effets Biochimiques Et Physiologiques
8,9-Dihydrobenzo[k]fluoranthene-8,9-diol has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce DNA damage and inhibit DNA repair, leading to cell death. It has also been shown to induce oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8,9-Dihydrobenzo[k]fluoranthene-8,9-diol in lab experiments is its unique chemical properties, which allow for the study of various biological processes. However, this compound can be difficult to synthesize and is relatively unstable, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 8,9-Dihydrobenzo[k]fluoranthene-8,9-diol. One area of research is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Another area of research is the study of the compound's effects on DNA damage and repair, which could lead to new insights into the mechanisms of aging and disease. Additionally, the development of new synthesis methods for 8,9-Dihydrobenzo[k]fluoranthene-8,9-diol could expand its use in scientific research.
Méthodes De Synthèse
8,9-Dihydrobenzo[k]fluoranthene-8,9-diol can be synthesized through a variety of methods, including oxidative cleavage of 8,9-dihydrobenzo[k]fluoranthene and reduction of the resulting ketone. Another common method involves the use of palladium-catalyzed cross-coupling reactions.
Applications De Recherche Scientifique
The unique chemical structure of 8,9-Dihydrobenzo[k]fluoranthene-8,9-diol makes it an important tool in a variety of scientific research applications. This compound has been used in the study of DNA damage and repair, as well as in the development of new cancer treatments.
Propriétés
Numéro CAS |
100310-95-0 |
|---|---|
Nom du produit |
8,9-Dihydrobenzo[k]fluoranthene-8,9-diol |
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
8,9-dihydrobenzo[k]fluoranthene-8,9-diol |
InChI |
InChI=1S/C20H14O2/c21-18-8-7-12-9-16-13-5-1-3-11-4-2-6-14(19(11)13)17(16)10-15(12)20(18)22/h1-10,18,20-22H |
Clé InChI |
JZGNJVBRLOKLLB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C(C(C=CC5=C4)O)O |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C(C(C=CC5=C4)O)O |
Synonymes |
BENZO(k)FLUORANTHENE-8,9-DIOL, 8,9-DIHYDRO- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



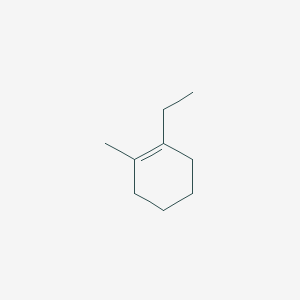
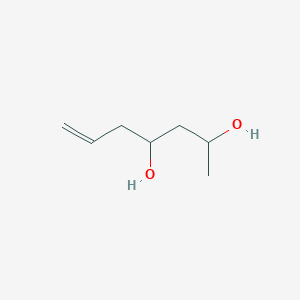
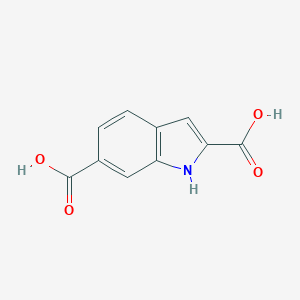
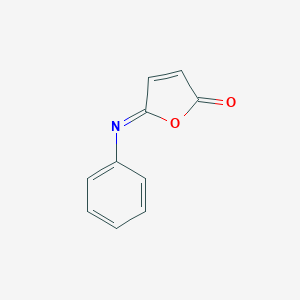
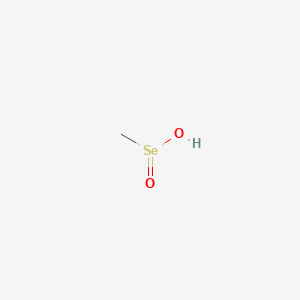
![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)
